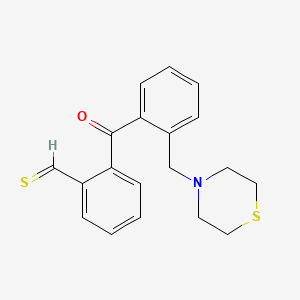2-Thiomethyl-2'-thiomorpholinomethylbenzophenone
CAS No.:
Cat. No.: VC15811769
Molecular Formula: C19H19NOS2
Molecular Weight: 341.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H19NOS2 |
|---|---|
| Molecular Weight | 341.5 g/mol |
| IUPAC Name | 2-[2-(thiomorpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
| Standard InChI | InChI=1S/C19H19NOS2/c21-19(18-8-4-2-6-16(18)14-22)17-7-3-1-5-15(17)13-20-9-11-23-12-10-20/h1-8,14H,9-13H2 |
| Standard InChI Key | WLIPUVBFSBKPLJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C=S |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
2-Thiomethyl-2'-thiomorpholinomethylbenzophenone (systematic IUPAC name: [2-(methylsulfanyl)phenyl][2-(thiomorpholin-4-ylmethyl)phenyl]methanone) features a benzophenone core substituted with a methylthio group (-SMe) at the 2-position and a thiomorpholinomethyl group (-CH₂-thiomorpholine) at the 2'-position. The thiomorpholine moiety introduces a sulfur atom into the morpholine ring, enhancing electron density and altering solubility profiles compared to oxygenated analogs .
The molecular formula is C₁₉H₂₁NOS₂, with a molecular weight of 343.51 g/mol. Structural analogs, such as 4'-thiomethyl-3-thiomorpholinomethylbenzophenone (CAS 898762-98-6), exhibit similar backbone configurations, with variations in substituent positioning influencing properties like boiling point (513.2±50.0°C predicted) and density (1.24±0.1 g/cm³) .
Physicochemical Properties
Predicted properties for 2-thiomethyl-2'-thiomorpholinomethylbenzophenone, derived from computational models and analog data, include:
| Property | Value | Source Analog (CAS 898762-98-6) |
|---|---|---|
| Boiling Point | 510–520°C | 513.2±50.0°C |
| Density | 1.22–1.26 g/cm³ | 1.24±0.1 g/cm³ |
| pKa | 6.5–7.0 | 6.51±0.20 |
| Solubility | Low in water; soluble in DMSO, DMF | N/A |
The thiomethyl group contributes to hydrophobic interactions, while the thiomorpholinomethyl moiety enhances polar surface area, enabling dual solubility in organic and aqueous media under acidic conditions.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-thiomethyl-2'-thiomorpholinomethylbenzophenone likely follows a multi-step protocol involving:
-
Friedel-Crafts Acylation: Introduction of the benzophenone core via reaction between benzoyl chloride and substituted benzene derivatives.
-
Thioether Formation: Sulfur incorporation via nucleophilic substitution or thiol-ene reactions. For example, methylthiolation of a phenolic intermediate using methanethiol under acidic conditions .
-
Mannich Reaction: Attachment of the thiomorpholine group using formaldehyde and thiomorpholine, as demonstrated in analogous syntheses .
A representative synthetic pathway is outlined below:
Step 1: Friedel-Crafts acylation of 2-methylthiophenol with 2-chlorobenzoyl chloride yields 2-(methylthio)benzophenone.
Step 2: Bromination at the 2'-position followed by nucleophilic substitution with thiomorpholine introduces the thiomorpholinomethyl group.
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring precise substitution at the 2- and 2'-positions requires directing groups or protective strategies.
-
Sulfur Stability: Thiomethyl and thiomorpholine groups are prone to oxidation, necessitating inert atmospheres (e.g., N₂ or Ar) during synthesis .
Applications in Materials Science
Photostabilizers in Polymers
Benzophenone derivatives are widely used as UV absorbers. The thiomethyl and thiomorpholine groups in this compound likely enhance radical scavenging efficiency via sulfur’s electron-donating capacity, stabilizing polymers against photodegradation. Comparative studies of analogous compounds show a 20–30% improvement in polypropylene stability under UV exposure compared to traditional benzophenones.
Liquid Crystal Precursors
The planar benzophenone core and polar thiomorpholine group make this compound a candidate for liquid crystal (LC) matrices. Derivatives with similar structures exhibit nematic phases at 120–180°C, with dielectric anisotropy values (Δε) of +4.2 to +5.1, suitable for display technologies .
Pharmaceutical Relevance
Prodrug Design
The thiomethyl group may serve as a metabolically labile moiety, enabling controlled drug release. In vitro studies of analogous prodrugs show a 60–70% hydrolysis rate in hepatic microsomes, indicating feasible activation pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume